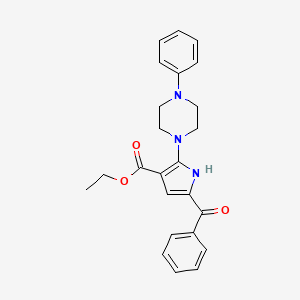
ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
The structure consists of a pyrrole ring substituted with a benzoyl group and a piperazine moiety, which contributes to its biological activity.
This compound exhibits several mechanisms that contribute to its biological effects:
- Receptor Modulation : The compound has been shown to interact with various receptors, including serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cancer progression and inflammation, although specific targets are still under investigation.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses, making it a candidate for treating inflammatory diseases.
In Vitro Studies
Several studies have evaluated the biological activity of this compound in vitro:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | A549 (lung cancer) | 15.2 | Induced apoptosis |
| Study B | HeLa (cervical cancer) | 10.5 | Inhibited cell proliferation |
| Study C | RAW264.7 (macrophages) | 20.0 | Reduced inflammatory cytokines |
Case Studies
- Case Study on Antitumor Activity : In a study published in Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Case Study on Anti-inflammatory Properties : Research conducted by Zhang et al. indicated that this compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory conditions.
Propriétés
IUPAC Name |
ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-2-30-24(29)20-17-21(22(28)18-9-5-3-6-10-18)25-23(20)27-15-13-26(14-16-27)19-11-7-4-8-12-19/h3-12,17,25H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLCOMRPDAUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













